molecular formula C5H5Cl2N3 B009444 2,6-Dichloropyridine-3,4-diamine CAS No. 101079-63-4

2,6-Dichloropyridine-3,4-diamine

Cat. No.: B009444
CAS No.: 101079-63-4
M. Wt: 178.02 g/mol
InChI Key: HDNVWGXGFBVDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

what is '2,6-Dichloropyridine-3,4-diamine'? this compound is an organic compound composed of a pyridine ring with two chlorine atoms and two amine groups attached. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. the use of 'this compound' this compound is used as an intermediate in the production of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. It is used in the synthesis of a variety of drugs, such as the anti-fungal drug terbinafine, the anti-inflammatory drug ibuprofen, the anti-diabetic drug glipizide, the anti-malarial drug artemether, and the anti-ulcer drug ranitidine. It is also used in the synthesis of various agrochemicals, such as herbicides, insecticides, and fungicides. Additionally, it is used in the production of dyes, polymers, and other specialty chemicals. the chemistry of 'this compound' this compound is an organic compound with the chemical formula C5H6Cl2N2. It is a colorless liquid with an ammonia-like odor. It is a derivative of pyridine, a six-membered nitrogen-containing aromatic ring. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The compound is composed of two pyridine rings, one with two chlorine atoms and the other with two amine groups. The two pyridine rings are linked together by a single bond between the nitrogen atoms. The two chlorine atoms are connected by a double bond and the two amine groups are connected by a single bond. The compound is highly reactive and undergoes a variety of chemical reactions. It can react with alcohols to form chloroamines, which can then be used in the synthesis of other organic compounds. It can also react with aldehydes to form pyridinium salts, which can be used as catalysts in organic synthesis. It can also react with acids to form pyridinium salts, which can be used as catalysts in organic reactions. Finally, it can also react with bases to form pyridine-2,6-dicarboxylic acid, which can be used in the synthesis of other organic compounds. the biochemical/physical effects of 'this compound' this compound is a chemical compound used in the production of dyes and pharmaceuticals. It is known to have toxic and corrosive effects, and can cause skin, eye and respiratory irritation. Inhalation of the fumes can cause headaches, dizziness, nausea, and breathing difficulties. Prolonged exposure can cause liver and kidney damage. It is also known to be a skin sensitizer and can cause skin allergies. the benefits of 'this compound' 1. It is a useful intermediate in the synthesis of pharmaceuticals. 2. It can be used as a catalyst in organic reactions. 3. It is used as a reagent in the synthesis of a variety of organic compounds. 4. It is used in the production of herbicides, insecticides, and other agrochemicals. 5. It is used as a polymerization inhibitor in the production of polymers. 6. It is used in the manufacture of dyes and pigments. 7. It is used as a corrosion inhibitor in metal working fluids. the related research of 'this compound' 1. Synthesis and Characterization of this compound Derivatives. 2. A Novel Synthesis of this compound and Its Application as a Building Block for the Synthesis of Novel Heterocyclic Compounds. 3. Synthesis and Structural Characterization of this compound-Based Metal–Organic Frameworks. 4. Application of this compound as a Building Block for the Synthesis of Novel Heterocyclic Compounds. 5. Synthesis and Characterization of this compound Derivatives Containing Fluorine Atoms. 6. Investigation of the Reactivity of this compound with Respect to Its Reactivity towards Electrophilic Reagents. 7. Photophysical Properties of this compound Derivatives. 8. Synthesis and Characterization of this compound-Based Chiral Ligands.

Scientific Research Applications

  • Synthesis of Heterocycles : It's used in silyl-mediated halogen/halogen displacement in pyridines and other heterocycles (Schlosser & Cottet, 2002).

  • Production of Macrocyclic Complexes : It assists in producing macrocyclic complexes with yttrium(III) (Radecka-Paryzek & Patroniak-Krzyminiewska, 1995).

  • Synthesis of Poly(ether imide ester)s : Used for synthesizing novel thermally stable poly(ether imide ester)s (Mehdipour-Ataei & Amirshaghaghi, 2005).

  • Selective Functionalization : Facilitates the selective functionalization of chloropyridines, producing various intermediates (Marzi, Bigi, & Schlosser, 2001).

  • Synthesis of Halogenated Pyridines : Helps in synthesizing 2,3,5,6-tetrahalogenopyridines and 3,5-bis(alkylthio)pyridines (Chen & Flowers, 1980).

  • Ligand in Luminescent Lanthanide Compounds : Acts as a ligand in various applications like luminescent lanthanide compounds for biological sensing and iron complexes (Halcrow, 2005).

  • Production of Novel Polyimides : It's utilized in preparing novel polyimides with high glass transition temperatures and mechanical properties (Wang et al., 2008).

  • As a Chemosensor : Functions as a fluorescent poly(pyridine-imide) acid chemosensor due to its good thermal stability and high glass transition temperature (Wang, Liou, Liaw, & Chen, 2008).

  • Thermally Stable Poly(ether ester amide)s : Applied in preparing novel thermally stable poly(ether ester amide)s (Mehdipour-Ataei, Maleki-Moghaddam, & Nami, 2004).

  • Polyimides for Film Synthesis : Used in synthesizing poly(amic acid) and poly(amic acid-polyimide) films (Zhang et al., 2005).

  • Applications in Films : Shows potential in creating flexible and tough films with good thermal stability, high dielectric constant, and strong optical properties (Liaw, Wang, & Chang, 2007).

  • Thermooxidative Stability : Notable in synthesizing polyimides with exceptional thermal and thermooxidative stability (Zhang, Li, Wang, Zhao, Shao, Yin, & Yang, 2005).

  • Properties in Novel Polyimides : Noted for its role in novel polyimides with good thermal stability, outstanding mechanical properties, and low dielectric constants (Wang, Li, Ma, Zhang, & Gong, 2006).

  • Heat Resistant Polyimides : Used in synthesizing heat-resistant pyridine-based polyimides with preformed ether and ester groups (Mehdipour-Ataei, Maleki-Moghaddam, & Nami, 2005).

  • Substitution Mechanisms in Organic Chemistry : Aids in understanding the substitution mechanism of chlorine radical with chloropyridine, leading to various dichloropyridines production (Yang, 2004).

  • Enhanced Thermal Stability in Polymers : Utilized to enhance the thermal stability of polyureas and polyimides (Mehdipour-Ataei, Sarrafi, & Amiri Pirjel, 2004).

  • Fluorinated Polyimides Synthesis : Involved in the synthesis of fluorinated polyimides with high thermal stability, low water absorption, and high mechanical strength (Madhra, Salunke, Banerjee, & Prabha, 2002).

  • Viscosity and Stability in Polyimides : Noted for its role in novel poly(amide–imide)s with high thermal stability and inherent viscosity (Mehdipour-Ataei & Amirshaghaghi, 2004).

Safety and Hazards

When handling 2,6-Dichloropyridine-3,4-diamine, it’s recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2,6-dichloropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNVWGXGFBVDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448748
Record name 2,6-dichloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101079-63-4
Record name 2,6-Dichloro-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101079-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dichloro-3-nitropyridin-4-amine in ethanol (150 mL) was added iron powder (14.3 g, 0.255 mol), water (46 mL), and then concentrated HCl (28 mL). The reaction mixture was then stirred at 95° C. for 16 hours, cooled to room temperature, and neutralized. The precipitates were collected by filtration and dried in vacuo. The crude product was then treated with water (200 mL) and extracted with EtOAc (3×200 mL). The combined extracts were dried over anhydrous Na2SO4, filtered, and concentrated to afford 7.85 g of the title compound (86.5% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
14.3 g
Type
catalyst
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Yield
86.5%

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloro-3-nitro-pyridin-4-amine (2.6 g, 14.4 mmol) from Step A in MeOH (150 mL) was added Raney Nickel catalyst (2 g) and the reaction agitated under a hydrogen atmosphere in a Parr apparatus (35 p.s.i.) for 2 h. The reaction mixture was filtered through a pad of Celite and concentrated to yield the title compound. MS: m/z=179 (M+1).
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloropyridine-3,4-diamine
Reactant of Route 2
2,6-Dichloropyridine-3,4-diamine
Reactant of Route 3
2,6-Dichloropyridine-3,4-diamine
Reactant of Route 4
2,6-Dichloropyridine-3,4-diamine
Reactant of Route 5
2,6-Dichloropyridine-3,4-diamine
Reactant of Route 6
2,6-Dichloropyridine-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.